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molecular formula C15H14O3 B8598066 4'-Methoxybenzoin

4'-Methoxybenzoin

Cat. No. B8598066
M. Wt: 242.27 g/mol
InChI Key: IAAJKEZGSMXKAL-UHFFFAOYSA-N
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Patent
US08039634B2

Procedure details

30 g (0.091 mol) of 2-(4-methoxyphenyl)-1-phenyl-2-trimethylsilanyloxy-ethanone prepared in Step 2 was added to 50 mL of an aqueous 90% trifluoroacetic acid solution and the resulting reaction solution was stirred at room temperature for 2 hours. An ice bath was placed and the resulting reaction solution was neutralized with addition of sodium carbonate. Then, 200 mL of ethyl acetate and 100 mL of water were added to dilute the solution, followed by separation of layers. The obtained organic layer was washed twice with 100 mL of a saturated sodium bicarbonate solution and then successively washed twice with 100 mL of a brine solution. The organic layer thus obtained was dried over magnesium sulfate, filtered and concentrated under reduced pressure to give 17.25 g of a final product which was then recrystallized from ethyl acetate and hexane, to give 14.38 g (yield: 65%) of pure 2-hydroxy-2-(4-methoxyphenyl)-1-phenyl-ethanone.
Name
2-(4-methoxyphenyl)-1-phenyl-2-trimethylsilanyloxy-ethanone
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([CH:9]([O:18][Si](C)(C)C)[C:10]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)=[O:11])=[CH:5][CH:4]=1.FC(F)(F)C(O)=O.C(=O)([O-])[O-].[Na+].[Na+].C(OCC)(=O)C>O>[OH:18][CH:9]([C:6]1[CH:5]=[CH:4][C:3]([O:2][CH3:1])=[CH:8][CH:7]=1)[C:10]([C:12]1[CH:13]=[CH:14][CH:15]=[CH:16][CH:17]=1)=[O:11] |f:2.3.4|

Inputs

Step One
Name
2-(4-methoxyphenyl)-1-phenyl-2-trimethylsilanyloxy-ethanone
Quantity
30 g
Type
reactant
Smiles
COC1=CC=C(C=C1)C(C(=O)C1=CC=CC=C1)O[Si](C)(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(=O)O)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the resulting reaction solution
CUSTOM
Type
CUSTOM
Details
An ice bath was placed
CUSTOM
Type
CUSTOM
Details
the resulting reaction solution
ADDITION
Type
ADDITION
Details
to dilute the solution
CUSTOM
Type
CUSTOM
Details
followed by separation of layers
WASH
Type
WASH
Details
The obtained organic layer was washed twice with 100 mL of a saturated sodium bicarbonate solution
WASH
Type
WASH
Details
successively washed twice with 100 mL of a brine solution
CUSTOM
Type
CUSTOM
Details
The organic layer thus obtained
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
OC(C(=O)C1=CC=CC=C1)C1=CC=C(C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 17.25 g
YIELD: CALCULATEDPERCENTYIELD 78.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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